molecular formula C14H14N2O3S B13126053 2-(Phenylamino)acetonitrile benzenesulfonate

2-(Phenylamino)acetonitrile benzenesulfonate

Katalognummer: B13126053
Molekulargewicht: 290.34 g/mol
InChI-Schlüssel: VUFCJWXKPIKROJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylamino)acetonitrilebenzenesulfonate is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a phenylamino group attached to an acetonitrile moiety, which is further linked to a benzenesulfonate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)acetonitrilebenzenesulfonate typically involves the reaction of phenylamine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of 2-(Phenylamino)acetonitrilebenzenesulfonate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylamino)acetonitrilebenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Phenylamino)acetonitrilebenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Phenylamino)acetonitrilebenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylaminoethanesulfonic Acid: Similar in structure but with different functional groups.

    2-Aminopyrimidine Derivatives: These compounds share some structural similarities and are studied for their biological activities.

Uniqueness

2-(Phenylamino)acetonitrilebenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Eigenschaften

Molekularformel

C14H14N2O3S

Molekulargewicht

290.34 g/mol

IUPAC-Name

2-anilinoacetonitrile;benzenesulfonic acid

InChI

InChI=1S/C8H8N2.C6H6O3S/c9-6-7-10-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,10H,7H2;1-5H,(H,7,8,9)

InChI-Schlüssel

VUFCJWXKPIKROJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCC#N.C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.